molecular formula C7H15NO2 B2996389 2-(2-Methylmorpholin-4-yl)ethan-1-ol CAS No. 14890-74-5

2-(2-Methylmorpholin-4-yl)ethan-1-ol

Cat. No.: B2996389
CAS No.: 14890-74-5
M. Wt: 145.202
InChI Key: GDDKYIPATVFEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The subject of this discourse, 2-(2-Methylmorpholin-4-yl)ethan-1-ol, is a heterocyclic compound featuring a morpholine (B109124) ring substituted at the 2-position with a methyl group and at the 4-position (the nitrogen atom) with a 2-hydroxyethyl group. Its chemical identity is unequivocally established by its CAS number: 14890-74-5. guidechem.com While extensive, specific research on this particular molecule is not widely available in peer-reviewed literature, its structural components suggest its relevance and potential applications within the well-established domain of substituted morpholine derivatives.

Substituted morpholine derivatives are a class of compounds that have found extensive utility in various facets of organic synthesis and medicinal chemistry. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, provides a versatile and conformationally defined scaffold.

In the realm of synthetic methodologies, these derivatives are frequently employed as:

Bases and Solvents: The nitrogen atom of the morpholine ring imparts basic properties, making them useful as catalysts or acid scavengers in a variety of chemical reactions.

Building Blocks: The inherent functionality of the morpholine ring allows for its incorporation into larger, more complex molecules, including pharmaceutically active compounds.

Chiral Auxiliaries and Ligands: When substituted with chiral groups, morpholine derivatives can serve as effective chiral auxiliaries or ligands in asymmetric synthesis, facilitating the stereoselective formation of new chemical bonds.

The presence of substituents on the morpholine ring can significantly modulate its physical and chemical properties, such as its basicity, solubility, and steric hindrance, thereby fine-tuning its reactivity and applicability in specific synthetic transformations.

Direct and extensive academic research focusing solely on this compound is limited. However, its academic relevance can be inferred from the broader interest in N-substituted and C-substituted morpholines. The combination of a chiral center at the 2-position (due to the methyl group) and a functional handle at the 4-position (the hydroxyethyl (B10761427) group) makes it an intriguing candidate for several research avenues.

The research trajectory for compounds of this nature often involves their exploration as:

Ligands for Catalysis: The nitrogen and oxygen atoms of the morpholine ring, along with the hydroxyl group of the side chain, can act as coordination sites for metal catalysts. The chirality of the 2-methyl group could be exploited in asymmetric catalysis.

Precursors for Biologically Active Molecules: The morpholine scaffold is a common feature in many approved drugs. The functional groups present in this compound could be further modified to synthesize novel compounds with potential therapeutic applications.

Probes for Studying Molecular Interactions: The specific stereochemistry and functionality of this molecule could make it a useful tool for investigating biological processes or chemical recognition events.

While a dedicated research trajectory for this specific compound is not yet established, its structural motifs suggest a potential for future investigations within these established areas of chemical research.

The morpholine ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. The introduction of a methyl group at the 2-position introduces a stereocenter, leading to the existence of two enantiomers: (R)-2-(2-Methylmorpholin-4-yl)ethan-1-ol and (S)-2-(2-Methylmorpholin-4-yl)ethan-1-ol.

The N-hydroxyethyl substituent at the 4-position also has conformational flexibility. The orientation of this side chain relative to the morpholine ring can be influenced by both steric and electronic factors, including the potential for intramolecular hydrogen bonding between the hydroxyl group and the ring oxygen or nitrogen.

Interactive Data Table: Predicted Conformational Isomers of 2-Methylmorpholine (B1581761)

ConformerMethyl Group PositionRelative StabilityKey Interactions
Equatorial EquatorialMore StableAvoids 1,3-diaxial strain
Axial AxialLess StableExperiences 1,3-diaxial interactions with axial hydrogens

Note: This table is based on the general principles of conformational analysis of substituted cyclohexanes and related heterocycles.

The stereochemistry of the 2-methyl group is a critical aspect of the molecule's three-dimensional structure. The precise arrangement of atoms in space will dictate how the molecule interacts with other chiral molecules, such as enzymes or chiral catalysts. This is a fundamental consideration in the design of new drugs and asymmetric catalysts. The Cahn-Ingold-Prelog priority rules would be used to assign the absolute configuration (R or S) to the stereocenter at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylmorpholin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7-6-8(2-4-9)3-5-10-7/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDKYIPATVFEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 2 Methylmorpholin 4 Yl Ethan 1 Ol and Its Analogs

Regioselective and Stereoselective Synthesis Pathways

The precise control of stereochemistry is paramount in the synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-ol, given the presence of a stereocenter at the C2 position of the morpholine (B109124) ring. Advanced synthetic routes, therefore, incorporate highly regioselective and stereoselective reactions to ensure the desired stereoisomer is obtained in high purity.

Asymmetric Construction of the Morpholine Core

Another approach involves the use of chiral pool starting materials, such as chiral 1,2-amino alcohols. researchgate.netnih.gov These readily available and enantiomerically pure compounds can be elaborated into the desired 2-methylmorpholine (B1581761) core through a series of stereocontrolled reactions. For instance, the reaction of arylglyoxals with chiral amino alcohols like L-prolinol or pseudoephedrine can lead to the formation of chiral morpholin-2-ones, which can then be further transformed into the target 2-methylmorpholine scaffold. researchgate.netnih.gov

Diastereoselective Approaches to Carbon Functionalization

Once the chiral 2-methylmorpholine core is established, the next crucial step is the diastereoselective introduction of the ethanol (B145695) group at the 4-position (the nitrogen atom). This N-alkylation must proceed with high diastereoselectivity to avoid the formation of unwanted diastereomers. The stereocenter at the C2 position can influence the stereochemical outcome of the N-alkylation reaction.

One strategy for achieving diastereoselective N-alkylation involves the use of chiral auxiliaries. Although not directly applied to 2-methylmorpholine in the provided search results, the principle of using a chiral auxiliary to direct the stereoselective alkylation of a nitrogen-containing heterocycle is a well-established concept in asymmetric synthesis. researchgate.net In the context of this compound, a chiral auxiliary could be temporarily attached to the molecule to control the facial selectivity of the incoming electrophile (e.g., a protected 2-bromoethanol).

Alternatively, the inherent chirality of the 2-methylmorpholine ring can be exploited to direct the incoming substituent. The methyl group at the C2 position can create a steric bias, favoring the approach of the alkylating agent from the less hindered face of the molecule. The choice of solvent, temperature, and the nature of the alkylating agent and base can all play a critical role in maximizing the diastereoselectivity of this transformation. While specific examples for the diastereoselective N-alkylation of 2-methylmorpholine with an ethanol equivalent are not detailed in the provided search results, general principles of diastereoselective alkylation of chiral amines would apply. researchgate.net

Ring-Opening and Cyclization Methodologies

Ring-opening and cyclization reactions are fundamental strategies for the construction of the morpholine ring system. These methods often start from acyclic precursors or smaller heterocyclic rings and offer a high degree of control over the final structure.

Utilization of Epoxides and Aziridines

Epoxides and aziridines are highly valuable three-membered heterocyclic building blocks in organic synthesis due to their inherent ring strain, which makes them susceptible to ring-opening by nucleophiles. beilstein-journals.org The synthesis of morpholine derivatives from these precursors is a well-established and versatile strategy. chemrxiv.org

In the context of synthesizing this compound, a plausible route would involve the reaction of a pre-formed chiral 2-methyl-substituted precursor with an epoxide or aziridine. For instance, a chiral amino alcohol could be N-alkylated with a suitable epoxide, followed by cyclization to form the morpholine ring.

A more direct approach for the N-functionalization of a pre-existing 2-methylmorpholine ring involves its reaction with ethylene (B1197577) oxide. This reaction would directly introduce the desired hydroxyethyl (B10761427) group at the nitrogen atom. The ring-opening of epoxides can be catalyzed by both acids and bases. ethz.chnih.gov Under basic or neutral conditions, the nucleophile (in this case, the nitrogen of 2-methylmorpholine) attacks the less sterically hindered carbon of the epoxide in an SN2-type mechanism. ethz.ch

Similarly, aziridines can be employed to introduce the N-CH2CH2OH moiety. Non-activated aziridines can be activated by alkylation of the ring nitrogen, forming a reactive aziridinium (B1262131) ion. This intermediate can then undergo ring-opening with an external nucleophile. nih.govresearchgate.netgoogle.com In a synthetic route towards the target compound, a suitably protected 2-aminoethanol derivative could react with a chiral propylene (B89431) oxide to form an intermediate that can be cyclized to 2-methylmorpholine. Subsequently, the protecting group on the ethanol side chain would be removed.

Catalytic Transformations in Compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient, selective, and environmentally benign transformations. The synthesis of this compound and its analogs benefits significantly from various catalytic methodologies.

As previously mentioned in section 2.1.1, the asymmetric hydrogenation of dehydromorpholines is a key catalytic transformation for establishing the chiral 2-methylmorpholine core. nih.govnih.gov This reaction is often catalyzed by rhodium complexes bearing chiral bisphosphine ligands. nih.govnih.gov The large bite angle of these ligands is crucial for achieving high enantioselectivities. nih.govnih.gov

Furthermore, copper-catalyzed reactions have been employed for the stereoselective synthesis of morpholines. For example, a copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes allows for the intramolecular addition of an alcohol and the intermolecular coupling with an amine, leading to the formation of 2-aminomethyl morpholines with high diastereoselectivity.

For the N-alkylation step to introduce the ethanol side chain, catalytic methods can offer advantages over stoichiometric approaches. The N-alkylation of morpholine with various alcohols, including ethanol, has been achieved in the gas-solid phase using a CuO–NiO/γ–Al2O3 catalyst. This method, while not stereoselective in its reported form, demonstrates the feasibility of catalytic N-alkylation. For a diastereoselective N-alkylation of chiral 2-methylmorpholine, a chiral catalyst or a catalyst system that can interact with the substrate's stereocenter would be required.

The table below summarizes the key catalytic transformations discussed:

Catalytic TransformationCatalyst/ReagentApplication in SynthesisReference(s)
Asymmetric HydrogenationRhodium complex with chiral bisphosphine ligandAsymmetric construction of the 2-methylmorpholine core nih.gov, nih.gov
Oxyamination of AlkenesCopper(II) 2-ethylhexanoateStereoselective synthesis of substituted morpholines
N-Alkylation with AlcoholsCuO–NiO/γ–Al2O3Introduction of the ethanol side chain (non-stereoselective example)

Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed carboamination, Gold(I)-catalyzed cyclizations)

Transition metals offer powerful tools for the construction of the morpholine ring through C-N and C-O bond-forming reactions. Palladium and gold catalysts are particularly notable for their ability to mediate complex cyclization cascades, yielding substituted morpholines with high levels of control.

Palladium-Catalyzed Reactions: Palladium catalysis is instrumental in synthesizing substituted morpholines. A key strategy involves the intramolecular carboamination of aminoalkenes. rsc.org This process typically involves the insertion of an alkene into a palladium-nitrogen bond, followed by reductive elimination to form the heterocyclic ring and a new carbon-carbon bond. nih.gov This methodology allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from amino alcohol precursors. e3s-conferences.org For instance, a palladium-catalyzed hydroamination serves as the key step in a stereoselective route to 2,5-disubstituted and 2,3,5-trisubstituted morpholines starting from carbamate-protected aziridines. rsc.org

Another powerful palladium-catalyzed approach is the Wacker-type aerobic oxidative cyclization. Using a base-free Pd(DMSO)₂(TFA)₂ catalyst, various six-membered nitrogen heterocycles, including morpholines, can be synthesized from appropriate aminoalkene substrates under an oxygen atmosphere. organic-chemistry.org Furthermore, intramolecular double carbonylation of β-amino alcohols using palladium complexes can yield morpholine-2,3-diones, which are versatile intermediates for further functionalization. researchgate.net

Gold(I)-Catalyzed Cyclizations: Gold catalysts, known for their soft Lewis acid character, are highly effective at activating alkynes toward nucleophilic attack. nih.gov This property has been exploited for the synthesis of morpholine and piperazine (B1678402) derivatives through the cascade cyclization of alkynylamines or alkynylalcohols. rsc.org The reaction proceeds efficiently with low catalyst loading (e.g., 1.0 mol%) to construct the six-membered ring. rsc.org Gold(I)-catalyzed cycloisomerization of propargyl alcohol derivatives is another effective method for accessing functionalized 2-cyclopentenones, which can be precursors or analogs in heterocyclic synthesis. nih.gov These reactions highlight the utility of gold catalysis in forming complex cyclic structures under mild conditions. nih.govmdpi.com

Table 1: Examples of Transition Metal-Catalyzed Morpholine Synthesis

Catalyst System Reaction Type Substrate Type Product Key Features
Pd(OAc)₂ / Ligand Carboamination Alkenyl Ethanolamine (B43304) Derivative cis-3,5-Disubstituted Morpholine Stereoselective C-N and C-C bond formation. e3s-conferences.org
Pd(DMSO)₂(TFA)₂ Wacker-type Cyclization Aminoalkene Substituted Morpholine Aerobic, base-free conditions. organic-chemistry.org
[PdCl₂(MeCN)₂] / CuI Double Carbonylation β-Amino Alcohol Morpholine-2,3-dione Forms versatile dione (B5365651) intermediate. researchgate.net
Gold(I) Complex Cascade Cyclization Alkynylamines/Alkynylalcohols Morpholine/Piperazine Derivatives Mild conditions, low catalyst loading. rsc.org

Organocatalytic Systems in Morpholine Derivatization

Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of complex molecules. In the context of morpholine synthesis, organocatalysts are used to create chiral centers with high enantioselectivity.

One notable application is the use of modified quinine (B1679958) organocatalysts in a one-pot, three-step process to generate morpholin-2-ones and piperazin-2-ones. thieme-connect.com The process begins with a Knoevenagel condensation, followed by an in-situ asymmetric epoxidation, and finally, cyclization with a 2-aminoethanol equivalent to form the morpholinone ring with high stereoselectivity. thieme-connect.com

While morpholine-based enamines are generally less reactive than their pyrrolidine (B122466) counterparts due to the electron-withdrawing effect of the ring oxygen and the pronounced pyramidalization of the nitrogen, specialized morpholine-derived organocatalysts have been developed. nih.gov For example, novel β-morpholine amino acids have been synthesized and successfully employed as catalysts in the 1,4-addition (Michael reaction) of aldehydes to nitroolefins. Despite the inherent lower reactivity, these catalysts can afford condensation products with excellent yields, high diastereoselectivity, and good to excellent enantioselectivity. nih.gov This demonstrates that with thoughtful design, the limitations of the morpholine ring in enamine catalysis can be overcome.

Table 2: Organocatalytic Performance in Michael Addition Reaction: 1,4-addition of propanal to β-nitrostyrene catalyzed by a β-morpholine amino acid derivative.

Catalyst Loading (mol%)Time (h)Conversion (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1024>9999:194
524>9999:194
1249199:193
(Data synthesized from findings in Front. Chem., 2023) nih.gov

N-Alkylation and Other Nitrogen-Centered Functionalizations

Functionalization of the nitrogen atom of the morpholine ring is a critical step for modulating the physicochemical and biological properties of the final compound. nih.gov N-alkylation is the most common of these transformations.

A robust method for the N-alkylation of morpholine involves reaction with alcohols in a gas-solid phase system using a heterogeneous catalyst. A CuO–NiO/γ–Al₂O₃ catalyst has proven effective for the N-methylation of morpholine with methanol, achieving a 95.3% conversion and 93.8% selectivity for N-methylmorpholine under optimized conditions. researchgate.net This catalytic system is also applicable to other low-carbon primary alcohols like ethanol and propanol, though conversion rates tend to decrease as the carbon chain length of the alcohol increases. researchgate.net

Dimethyl carbonate (DMC) represents a greener alternative to traditional alkylating agents like alkyl halides. nih.gov The selective N-methylation of amines using DMC can be catalyzed by biogenic Cu–Zr bimetallic nanoparticles, offering an environmentally benign pathway that avoids the formation of stoichiometric salt waste. nih.gov

Beyond simple alkylation, the morpholine nitrogen can undergo other functionalizations. For instance, reaction with sodium nitrite (B80452) under acidic conditions produces the N-nitrosomorpholine derivative, a transformation often used for analytical derivatization. nih.govresearchgate.net The synthesis of N-formylmorpholine can be achieved by reacting morpholine with formic acid, yielding a compound that can itself be used as a green solvent. ajgreenchem.com

Table 3: Catalytic N-Alkylation of Morpholine with Various Alcohols Conditions: CuO–NiO/γ–Al₂O₃ catalyst, fixed-bed reactor.

AlcoholMorpholine Conversion (%)N-Alkylmorpholine Selectivity (%)
Methanol95.393.8
Ethanol82.191.5
1-Propanol64.588.6
1-Butanol50.286.4
(Data sourced from Res Chem Intermed, 2011) researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes for Morpholine Derivatives

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For morpholine derivatives, this involves developing routes that are redox-neutral, reduce waste, and utilize less hazardous reagents.

A significant advancement is the development of a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene sulfate (B86663) and a simple base like potassium tert-butoxide (tBuOK). acs.orgnih.govchemrxiv.org This method is notable for the selective N-monoalkylation of the primary amine, which proceeds via a simple Sₙ2 reaction. organic-chemistry.orgnih.gov This approach avoids the use of harsh reagents like chloroacetyl chloride and the subsequent reduction step involving metal hydrides, which is common in traditional multi-step syntheses. chemrxiv.org The protocol is high-yielding, scalable, and presents significant environmental and safety benefits over conventional methods. nih.govchemrxiv.org

The use of N-formylmorpholine, synthesized from morpholine and formic acid, as a green solvent is another example of applying sustainability principles. ajgreenchem.com N-formylmorpholine is chemically stable, non-toxic, and non-corrosive, making it a suitable replacement for more hazardous solvents in certain organic transformations. ajgreenchem.com These examples demonstrate a clear trend toward more sustainable and environmentally conscious synthetic strategies in the production of morpholine-containing compounds.

Table 4: Comparison of Traditional vs. Green Synthesis of Morpholines from 1,2-Amino Alcohols

FeatureTraditional MethodGreen Method (Ethylene Sulfate)
Key Reagent Chloroacetyl chlorideEthylene sulfate
Number of Steps Typically 3 (Amide formation, cyclization, reduction)1 or 2 (Alkylation, cyclization)
Redox-Neutral No (Requires metal hydride reduction)Yes
Byproducts Stoichiometric salts, metal wasteSimpler salts, sulfate
Key Advantages Well-establishedFewer steps, redox-neutral, less hazardous reagents, reduced waste. nih.govchemrxiv.org

Chemical Reactivity and Mechanistic Investigations of 2 2 Methylmorpholin 4 Yl Ethan 1 Ol

Reactivity Profile of the Hydroxyl Moiety

The terminal primary alcohol group in 2-(2-Methylmorpholin-4-yl)ethan-1-ol is the principal site for reactions such as esterification and oxidation. As a primary alcohol, it is expected to undergo reactions typical for this functional group. nih.govebi.ac.uk

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. The reaction is an equilibrium process, and the mechanism involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack from the alcohol's oxygen atom.

Oxidation: The primary alcohol moiety can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents would yield 2-(2-methylmorpholin-4-yl)acetaldehyde, while strong oxidizing agents would lead to the formation of 2-(2-methylmorpholin-4-yl)acetic acid.

A summary of expected reactions at the hydroxyl group is presented below.

Reaction TypeReagentExpected Product
EsterificationCarboxylic Acid (R-COOH) / Acid Catalyst2-(2-Methylmorpholin-4-yl)ethyl ester
Mild OxidationPyridinium chlorochromate (PCC)2-(2-Methylmorpholin-4-yl)acetaldehyde
Strong OxidationPotassium permanganate (B83412) (KMnO4)2-(2-Methylmorpholin-4-yl)acetic acid

Role of the Morpholine (B109124) Nitrogen Center in Chemical Transformations

The nitrogen atom of the morpholine ring, being a tertiary amine, functions as a base and a nucleophile. biosynce.comtaylorandfrancis.com However, its reactivity is modulated by the presence of the ether oxygen within the ring. The oxygen atom exerts an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen. This makes the morpholine nitrogen less nucleophilic and less basic compared to structurally similar amines like piperidine. nih.govfrontiersin.org

Despite its reduced nucleophilicity, the nitrogen center plays a crucial role in catalysis. In organocatalysis, morpholine derivatives are used to form enamines by reacting with aldehydes or ketones. nih.govfrontiersin.org These enamines, while less reactive than those derived from pyrrolidine (B122466), can still participate in reactions such as 1,4-additions (Michael additions). nih.govfrontiersin.org

Computational studies on urethane (B1682113) formation from phenyl isocyanate and butan-1-ol have provided detailed insight into the catalytic role of the morpholine nitrogen. researchgate.net The mechanism involves several steps:

Formation of a hydrogen bond between the morpholine nitrogen and the alcohol's hydroxyl group, creating a reactant complex.

Nucleophilic attack of the alcohol on the isocyanate, facilitated by the amine catalyst.

Proton transfer from the catalyst to the product, regenerating the catalyst for the next cycle.

Intramolecular Cyclization and Rearrangement Mechanisms

The bifunctional nature of this compound and its derivatives allows for various intramolecular reactions, leading to the formation of new cyclic structures or molecular rearrangements.

Intramolecular Cyclization: Derivatives of the title compound can undergo intramolecular cyclization, where the nucleophilic nitrogen or a functional group on the ethanol (B145695) side chain attacks an electrophilic center within the same molecule. For example, palladium-catalyzed carboamination reactions have been used to synthesize substituted morpholines from O-allyl ethanolamine (B43304) derivatives. nih.gov These reactions proceed via an aminopalladation step through a boat-like transition state to form the new heterocyclic ring. nih.gov

Rearrangement Mechanisms: A notable reaction observed in related morpholine structures is the Smiles rearrangement. wikipedia.orgnih.govnumberanalytics.com This is an intramolecular nucleophilic aromatic substitution. Studies on morpholinylbenzoic acid derivatives have shown that under specific conditions, such as collisional activation in the gas phase, a nitrogen-oxygen Smiles rearrangement can occur. nist.gov This complex, multi-step mechanism involves the loss of CO2, proton transfers, and the breaking of the morpholine ring to ultimately form a phenoxide ion. nist.gov The mechanism is supported by Density Functional Theory (DFT) calculations. nist.gov

Elucidation of Reaction Intermediates and Transition States through Mechanistic Studies

Mechanistic studies, particularly computational chemistry, have been instrumental in understanding the complex reaction pathways involving morpholine derivatives. These studies provide detailed information on the geometry and energy of intermediates and transition states that are often difficult to observe experimentally. nih.gov

A theoretical study of urethane formation catalyzed by morpholine provides a clear example. researchgate.net The reaction was investigated using BHandHLYP/6-31G(d) and G3MP2BHandHLYP levels of theory. researchgate.net The study identified a seven-step mechanism that differs significantly from the uncatalyzed reaction. Key species identified along the reaction coordinate include:

Reactant Complexes (RC1, RC2): Initial complexes formed through hydrogen bonding between the alcohol and the morpholine catalyst.

Transition State 1 (TS1): The energy barrier for the nucleophilic attack of the alcohol onto the isocyanate.

Zwitterionic Intermediate (IM): A key intermediate formed after the initial bond formation.

Transition State 2 (TS2): The energy barrier for the proton transfer from the catalyst to the nitrogen of the newly formed urethane linkage.

Product Complex (PC): The final complex between the urethane product and the regenerated morpholine catalyst.

Computational analysis of the 1,4-addition of aldehydes to nitroolefins catalyzed by morpholine-based organocatalysts also revealed crucial mechanistic details. nih.govfrontiersin.org These studies modeled intermediates and transition states, suggesting the reaction proceeds through a [4+2] cycloaddition-like mechanism, leading directly to a dihydrooxazine oxide intermediate rather than a zwitterionic intermediate. frontiersin.org Intrinsic reaction coordinate (IRC) calculations confirmed that the identified transition state connects the reactant complex to the cyclic intermediate. frontiersin.org

The relative Gibbs free energies calculated for the morpholine-catalyzed urethane formation highlight the energetic landscape of the reaction.

Calculated Relative Gibbs Free Energy (ΔrG) for Species in Morpholine-Catalyzed Urethane Formation (kJ/mol) researchgate.net
SpeciesDescriptionΔrG (kJ/mol)
RC1Reactant Complex 1 (Isocyanate + Catalyst)-30.88
RC2Reactant Complex 2 (RC1 + Alcohol)-50.56
TS1First Transition State98.41
IMCorrected Zwitterionic Intermediate-8.24
TS2Second Transition State5.47
PCProduct Complex-73.83
The energy for the zwitterionic intermediate (IM) was corrected to account for its unique electronic nature. researchgate.net

Derivatization and Advanced Functionalization Chemistry of 2 2 Methylmorpholin 4 Yl Ethan 1 Ol

Esterification, Etherification, and Amidation of the Hydroxyl Group

The primary hydroxyl group of 2-(2-methylmorpholin-4-yl)ethan-1-ol is a prime site for derivatization through well-established organic reactions, including esterification, etherification, and amidation. These transformations are fundamental in modifying the compound's physical and chemical properties, such as solubility, polarity, and reactivity.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various methods. Reaction with carboxylic acids under acidic catalysis, or more commonly with more reactive acyl chlorides or anhydrides in the presence of a base, readily yields the corresponding esters. For instance, the reaction with acryloyl chloride in the presence of a suitable base would produce 2-(2-methylmorpholin-4-yl)ethyl acrylate, a monomer that can be utilized in polymerization reactions.

Etherification: The formation of an ether linkage can be accomplished via reactions such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups.

Amidation: While direct amidation of the alcohol is not a standard transformation, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by an amine. Alternatively, Mitsunobu reaction conditions, employing triphenylphosphine (B44618) and a dialkyl azodicarboxylate, can facilitate the direct conversion of the alcohol to an amine with a suitable nitrogen nucleophile.

Reaction TypeReagents and ConditionsProduct TypePotential Applications
Esterification Carboxylic acid, acid catalyst, heatEsterMonomers for polymerization, pro-drugs
Acyl chloride/anhydride, baseEsterFine chemical synthesis, functional materials
Etherification 1. Strong base (e.g., NaH) 2. Alkyl halideEtherSolvents, additives, chemical intermediates
Amidation 1. TsCl, pyridine (B92270) 2. AmineAminePharmaceutical intermediates, ligands
Ph₃P, DIAD, N-nucleophile (Mitsunobu)AmineFine chemical synthesis

Functionalization of the Morpholine (B109124) Ring and Side Chain through Substitution and Addition Reactions

The morpholine ring and its side chain in this compound offer further opportunities for functionalization, primarily centered around the tertiary amine nitrogen and the carbon atoms of the ring.

N-Oxidation and Quaternization: The nitrogen atom of the morpholine ring can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). N-oxides are valuable as intermediates and can sometimes exhibit interesting biological activities of their own. Furthermore, the tertiary amine can undergo quaternization by reacting with alkyl halides to form quaternary ammonium (B1175870) salts. These salts can have applications as phase-transfer catalysts, ionic liquids, or antimicrobial agents.

Ring Functionalization: While the morpholine ring is generally stable, functionalization can be achieved under specific conditions. Advanced synthetic methods may allow for the introduction of substituents onto the carbon framework of the morpholine ring, although this often requires multi-step sequences starting from different precursors.

Reaction TypeReagents and ConditionsSite of FunctionalizationProduct TypePotential Applications
N-Oxidation H₂O₂, m-CPBAMorpholine NitrogenN-oxideChemical intermediate, co-oxidant
Quaternization Alkyl halide (e.g., CH₃I)Morpholine NitrogenQuaternary Ammonium SaltPhase-transfer catalyst, ionic liquid

Formation of Polymeric Structures and Advanced Materials Precursors derived from Morpholine Alcohols

Morpholine-containing polymers are of growing interest due to their unique properties and potential applications in biomedical and materials science fields. While direct polymerization of this compound is not straightforward, it can be derivatized into monomers suitable for various polymerization techniques.

Ring-Opening Polymerization (ROP): A significant strategy for producing polymers with a morpholine backbone is the ring-opening polymerization of morpholine-2,5-diones. These monomers can be synthesized from α-amino acids and α-hydroxy acids. Although not directly derived from this compound, the study of these systems provides insight into the polymerization behavior of morpholine-containing cyclic monomers. The resulting polydepsipeptides are biodegradable and have potential as biomaterials. The polymerization can be catalyzed by various metal catalysts or organocatalysts.

The alcohol group of this compound can act as an initiator for the ring-opening polymerization of other cyclic monomers, such as lactide or caprolactone. This would result in the formation of block copolymers where a polyester (B1180765) chain is attached to the morpholine-containing fragment.

Polymerization MethodMonomer TypeInitiator/CatalystResulting PolymerPotential Applications
Ring-Opening Polymerization Morpholine-2,5-dionesMetal catalysts, OrganocatalystsPolydepsipeptidesBiodegradable materials, drug delivery
Initiation of ROP Lactide, CaprolactoneThis compoundBlock CopolymersThermoplastic elastomers, drug delivery

Synthesis of Complex Ligands and Chiral Auxiliaries Utilizing the Morpholine Scaffold

The inherent chirality of the 2-methylmorpholine (B1581761) scaffold makes this compound an attractive starting material for the synthesis of chiral ligands and auxiliaries for asymmetric catalysis.

Chiral Ligands: The hydroxyl group and the tertiary amine of the molecule can act as donor atoms for coordination with metal centers. Further modification of the hydroxyl group to introduce other coordinating moieties, such as phosphines or other nitrogen-containing groups, can lead to the formation of bidentate or multidentate chiral ligands. These ligands, when complexed with transition metals, can catalyze a variety of asymmetric reactions, leading to the selective formation of one enantiomer of a chiral product.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. The 2-methylmorpholine moiety can potentially serve as a chiral auxiliary. For example, by attaching the morpholine alcohol to a prochiral substrate, the steric and electronic properties of the chiral morpholine ring can influence the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary can be cleaved and potentially recovered.

ApplicationDesign StrategyTarget Reactions
Chiral Ligands Introduction of additional coordinating groups (e.g., phosphines, amines) to create bidentate or multidentate ligands.Asymmetric hydrogenation, allylic alkylation, etc.
Chiral Auxiliaries Temporary attachment to a prochiral substrate to control the stereochemical outcome of a reaction.Asymmetric alkylations, aldol (B89426) reactions, Diels-Alder reactions.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(2-Methylmorpholin-4-yl)ethan-1-ol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the methyl group, the morpholine (B109124) ring, and the ethanol (B145695) side chain. The integration of these signals corresponds to the number of protons in each group. Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which helps to establish the connectivity of the atoms. For instance, the protons on the carbon bearing the hydroxyl group are expected to couple with the protons on the adjacent methylene (B1212753) group of the ethanol chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Given the structure of this compound, seven unique carbon signals are anticipated. The chemical shift (δ) of each signal is indicative of the carbon's hybridization and its electronic environment. Carbons attached to electronegative atoms like oxygen and nitrogen typically resonate at lower fields (higher ppm values). For example, the carbons of the morpholine ring adjacent to the oxygen (C-O) and nitrogen (C-N) atoms, as well as the carbon of the ethanol chain bonded to the hydroxyl group (C-OH), would appear at distinct downfield positions compared to the other aliphatic carbons. chemicalbook.comchemicalbook.com

A predicted assignment of the NMR spectral data is summarized in the table below.

Atom Type Predicted ¹H NMR Data Predicted ¹³C NMR Data
Methyl Group (CH₃) Chemical Shift (δ): ~1.1 ppm, Multiplicity: DoubletChemical Shift (δ): ~15-20 ppm
Morpholine Ring Protons Chemical Shift (δ): ~1.8-3.8 ppm, Multiplicity: MultipletsChemical Shift (δ): ~50-75 ppm
Ethanol Chain (CH₂-N) Chemical Shift (δ): ~2.5 ppm, Multiplicity: TripletChemical Shift (δ): ~55-60 ppm
Ethanol Chain (CH₂-OH) Chemical Shift (δ): ~3.6 ppm, Multiplicity: TripletChemical Shift (δ): ~60-65 ppm
Hydroxyl Proton (OH) Chemical Shift (δ): Variable, broad singletNot Applicable

Note: Predicted values are based on spectral data from analogous compounds such as 4-(2-aminoethyl)morpholine (B49859) and N-methylmorpholine. Actual experimental values may vary depending on the solvent and other experimental conditions. dergipark.org.trchemicalbook.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound (molecular formula C₇H₁₅NO₂, molecular weight 145.20 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 145 under suitable ionization conditions like electrospray ionization (ESI). sigmaaldrich.com With a high-energy technique such as electron ionization (EI), the molecular ion is often unstable and undergoes fragmentation. chemguide.co.uk The resulting fragment ions provide a characteristic fingerprint that aids in structural confirmation.

Expected fragmentation pathways for this compound include:

Alpha-cleavage: This is a common fragmentation pathway for amines and ethers. miamioh.edu Cleavage of the C-C bond adjacent to the nitrogen atom in the morpholine ring or the ethanol side chain can occur. The loss of the largest alkyl group is often preferred. libretexts.org

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 128 (M-17).

Loss of a water molecule (H₂O): From the ethanol moiety, leading to a fragment at m/z 127 (M-18). libretexts.org

Ring cleavage: The morpholine ring can open and fragment in various ways, a common process for cyclic amines and ethers. researchgate.net A key fragment for morpholine derivatives often appears at m/z 57 or m/z 86, corresponding to the cleavage of the ring.

m/z Value Possible Fragment Ion Fragmentation Pathway
145[C₇H₁₅NO₂]⁺Molecular Ion (M⁺)
130[M - CH₃]⁺Loss of the methyl group
114[M - CH₂OH]⁺Alpha-cleavage, loss of hydroxymethyl radical
100[C₅H₁₀NO]⁺Cleavage of the ethyl-alcohol side chain
86[C₄H₈NO]⁺Fragmentation of the morpholine ring
57[C₃H₅O]⁺ or [C₃H₇N]⁺Further fragmentation of the ring

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups.

O-H stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. nist.gov

C-H stretch: Strong bands between 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups. nist.gov

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O-C ether linkage within the morpholine ring and the C-OH bond of the alcohol.

C-N stretch: This vibration typically appears in the 1020-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be useful for analyzing the skeletal vibrations of the morpholine ring and the C-C backbone. Analysis of low-frequency Raman modes can provide insights into the conformational properties of the molecule, as different conformers (e.g., chair, boat) of the morpholine ring will have distinct vibrational signatures. spectroscopyonline.comscielo.org.mx

Vibrational Mode Typical IR Frequency (cm⁻¹) Functional Group
O-H stretching3200-3600 (broad, strong)Alcohol
C-H stretching2850-3000 (strong)Alkane (methyl, methylene)
C-O stretching1050-1150 (strong)Ether, Alcohol
C-N stretching1020-1250 (medium)Tertiary Amine
O-H bending1330-1440 (medium)Alcohol
C-H bending1350-1470 (variable)Alkane

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a single-crystal X-ray diffraction study would reveal:

Conformation of the Morpholine Ring: It would confirm the preferred conformation of the six-membered morpholine ring, which is typically a chair conformation, similar to cyclohexane. The analysis would also determine the orientation of the methyl group (axial or equatorial) on the C2 carbon. Studies on similar thiomorpholine (B91149) structures have confirmed a chair conformation. nih.govresearchgate.net

Intermolecular Interactions: The presence of the hydroxyl group makes the molecule a hydrogen-bond donor, while the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen-bond acceptors. X-ray crystallography would elucidate the network of intermolecular hydrogen bonds in the crystal lattice, which dictates the crystal packing and influences physical properties like melting point. nih.gov

Although a crystal structure for this compound is not publicly available, data from analogous structures provide insight into the expected findings.

Structural Parameter Information Obtained Example from Analogous Structures (Thiomorpholine Derivatives)
Unit Cell Dimensions Size and shape of the repeating unit in the crystala = 15.0461 Å, b = 6.1525 Å, c = 10.4751 Å, β = 107.581° researchgate.net
Space Group Symmetry of the crystal latticeMonoclinic, P2₁/c researchgate.net
Ring Conformation 3D shape of the morpholine ringChair conformation nih.govresearchgate.net
Hydrogen Bonding Intermolecular forces in the solid stateC-H···O and C-H···S hydrogen bonds forming 2D networks nih.gov

Advanced Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound, with a boiling point that allows for volatilization without decomposition, can be analyzed by GC. A capillary column with a polar stationary phase would be appropriate to achieve good separation, and a Flame Ionization Detector (FID) would provide high sensitivity for quantification. GC coupled with Mass Spectrometry (GC-MS) combines separation with identification, making it a powerful tool for purity analysis and impurity identification. researchgate.net7universum.comhpst.cz

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be effective. thermofisher.com The separation would occur on a non-polar stationary phase (e.g., C18 or C8) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to control pH. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Detector Application
Gas Chromatography (GC) Polar (e.g., WAX, PEG)Inert gas (e.g., Helium, Nitrogen)FID, MSPurity assessment, impurity profiling
HPLC Reversed-Phase (e.g., C18, C8)Water/Acetonitrile or Water/MethanolUV, ELSD, MSPurity determination, preparative separation

Computational and Theoretical Chemistry Studies on 2 2 Methylmorpholin 4 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of 2-(2-Methylmorpholin-4-yl)ethan-1-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and predict its behavior.

Detailed research findings from these calculations reveal key aspects of the molecule's electronic landscape. The presence of the morpholine (B109124) ring, with its ether and amine functionalities, alongside the ethanol (B145695) side chain, creates a molecule with a distinct distribution of electron density. The nitrogen and oxygen atoms are regions of high electron density, making them susceptible to electrophilic attack and capable of participating in hydrogen bonding.

Calculations performed at levels of theory such as BHandHLYP/6-31G(d) and G3MP2BHandHLYP can provide accurate predictions of thermodynamic properties. researchgate.net These calculations help in understanding the stability of the molecule and its various isomers. The table below presents representative data on the calculated electronic and energetic properties of this compound.

PropertyCalculated ValueUnit
Dipole Moment2.5 - 3.5Debye
HOMO Energy-6.0 to -7.0eV
LUMO Energy1.0 to 2.0eV
Ionization Potential8.0 - 9.0eV
Electron Affinity0.1 - 0.5eV
Total EnergyVariesHartrees
Heat of FormationVarieskcal/mol

Note: The values in this table are illustrative and based on typical ranges for similar morpholine derivatives. Actual values would require specific calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations of Morpholine Derivatives

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable arrangements of atoms in the molecule, while molecular dynamics (MD) simulations provide a picture of its dynamic behavior over time.

For the morpholine ring, the chair conformation is generally the most stable. frontiersin.org In the case of this compound, the methyl group at the 2-position of the morpholine ring can exist in either an axial or equatorial position, leading to two different chair conformers. The relative stability of these conformers is determined by steric interactions. Furthermore, the ethan-1-ol side chain attached to the nitrogen atom has its own conformational freedom due to rotation around the C-N and C-C single bonds.

Molecular dynamics simulations can be used to explore the conformational landscape of the molecule in different environments, such as in a solvent or interacting with a biological target. nih.gov These simulations track the movements of atoms over time, providing insights into the flexibility of the molecule and the timescales of conformational changes.

The following table summarizes the key conformational features of this compound.

FeatureDescription
Morpholine Ring ConformationPredominantly a chair conformation.
Methyl Group OrientationCan be in either an axial or equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance.
Side Chain ConformationMultiple conformers are possible due to rotation around the C-N and C-C bonds of the ethan-1-ol side chain.
Interconversion BarriersThe energy barriers between different conformers can be calculated to understand the kinetics of conformational changes.

Mechanistic Insights from Computational Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

The nitrogen atom of the morpholine ring can act as a nucleophile or a base, making it a key player in many reactions. For example, in a reaction where this compound acts as a catalyst, computational studies can model the formation of reactant complexes, the steps of the reaction, and the regeneration of the catalyst. A theoretical study on urethane (B1682113) formation catalyzed by morpholine and 4-methylmorpholine (B44366) has shown that the reaction proceeds through a seven-step mechanism. researchgate.net

Transition state theory allows for the calculation of reaction rates from the properties of the transition state. The characterization of the transition state geometry and its energy provides critical information about the energy barrier of the reaction. For instance, in the urethane formation catalyzed by 4-methylmorpholine, the relative Gibbs free energy of the first transition state (TS1) was calculated to be 97.42 kJ/mol. nih.gov

The table below presents hypothetical data for a reaction involving this compound, illustrating the kind of information that can be obtained from computational mechanistic studies.

SpeciesRelative Gibbs Free Energy (kJ/mol)Key Geometric Parameters
Reactant Complex0.0N...H distance, O...C distance
Transition State 1 (TS1)95.0N-H bond forming, O-C bond forming
Intermediate20.0Fully formed N-H bond, new C-O bond
Transition State 2 (TS2)110.0Proton transfer from catalyst to product
Product Complex-15.0Catalyst hydrogen bonded to the product

Note: These values are illustrative and would need to be calculated for a specific reaction involving this compound.

Predictive Design of Modified Analogs and Their Reactivity Profiles

A significant advantage of computational chemistry is its ability to predict the properties of molecules that have not yet been synthesized. This predictive power is invaluable in the design of new analogs of this compound with tailored reactivity profiles.

By systematically modifying the structure of the parent molecule in silico, it is possible to explore the effects of different substituents on its electronic properties, conformation, and reactivity. For example, adding electron-withdrawing or electron-donating groups to the morpholine ring would alter the nucleophilicity of the nitrogen atom. Similarly, changing the length or branching of the side chain could influence the molecule's steric properties and its ability to interact with other molecules.

Quantum chemical calculations can be used to screen a virtual library of analogs and identify candidates with desired properties. For instance, if the goal is to design a more effective catalyst, one could look for modifications that lower the energy of the transition state for the rate-determining step of the reaction. Structure-activity relationship (SAR) studies can be performed computationally to guide the synthesis of the most promising analogs. nih.gov

The following table outlines some potential modifications to this compound and their predicted effects on its reactivity.

ModificationPredicted Effect on Reactivity
Addition of an electron-withdrawing group to the ringDecreased nucleophilicity of the nitrogen atom.
Addition of an electron-donating group to the ringIncreased nucleophilicity of the nitrogen atom.
Increasing the length of the ethanol side chainMay alter steric hindrance around the nitrogen atom, potentially affecting reaction rates and selectivity.
Introducing chiral centersCould lead to enantioselective catalysis.
Replacing the oxygen atom in the ring with sulfurWould create a thiomorpholine (B91149) derivative with different electronic and steric properties, likely altering its reactivity and binding affinity.

Emerging Applications and Future Research Directions in the Chemistry of 2 2 Methylmorpholin 4 Yl Ethan 1 Ol

Development of Novel Synthetic Tools and Reagents incorporating the Morpholine-Ethanol Moiety

The morpholine-ethanol moiety is a valuable building block in organic synthesis, and 2-(2-methylmorpholin-4-yl)ethan-1-ol serves as a prime example of this structural motif. researchgate.net The inherent functionalities of this compound—a nucleophilic tertiary amine and a primary alcohol—allow for its incorporation into a wide range of molecular architectures, leading to the development of novel reagents and synthetic tools.

The synthesis of complex molecules often relies on the use of such bifunctional building blocks. mdpi.com For instance, the vicinal amino alcohol structure within the morpholine (B109124) ring is a key feature that can be exploited in the synthesis of biologically active compounds and as auxiliaries in asymmetric synthesis. researchgate.net Research into the derivatization of the hydroxyl group can lead to the formation of new ligands for transition metal catalysis. The synthesis of various 1,2-bis(dialkylphosphino)ethanes, an important class of ligands, showcases a synthetic strategy that can be adapted for the functionalization of the ethanol (B145695) portion of the molecule. nih.gov

Moreover, the entire this compound molecule can be incorporated into larger structures to modulate their physicochemical properties, such as solubility and bioavailability in medicinal chemistry contexts. The synthesis of novel quinoline (B57606) derivatives, for example, has utilized morpholine-containing side chains to enhance the biological activity of the parent compound. mdpi.com

Table 1: Potential Synthetic Applications of the Morpholine-Ethanol Moiety

Application Area Role of this compound Potential Outcome
Asymmetric Synthesis Chiral auxiliary Enantiomerically pure products
Medicinal Chemistry Scaffold for drug design Novel therapeutic agents
Materials Science Monomer for polymerization Functional polymers with unique properties
Organocatalysis Precursor for catalyst synthesis Efficient and selective catalysts

Potential in Green Chemical Processes and Catalysis Systems

The principles of green chemistry are increasingly guiding the development of new chemical processes, and the use of sustainable and efficient catalysts and solvents is a key aspect of this paradigm. nih.gov While direct applications of this compound in green chemistry are not yet widely reported, the broader class of morpholine derivatives shows significant promise in this area.

Morpholines are being investigated for their catalytic activity in various organic transformations. researchgate.net Their basic nitrogen atom can act as an organocatalyst, for instance, in promoting condensation reactions. The development of morpholine-based organocatalysts for reactions like the 1,4-addition of aldehydes to nitroolefins highlights the potential of this heterocyclic core in catalysis. Although some studies have shown morpholine-enamines to have lower reactivity compared to pyrrolidine-based catalysts, strategic substitution on the morpholine ring can enhance their catalytic efficacy.

Advancements in Analytical Techniques for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. The ¹H NMR spectrum would provide information on the number and connectivity of protons, while the ¹³C NMR spectrum would reveal the different carbon environments within the molecule. libretexts.orgresearchgate.netrsc.org Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern, which aids in confirming the structure. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for the separation and identification of the compound and any potential impurities. nih.gov

Table 2: Predicted and Known Analytical Data for this compound and Related Compounds

Property This compound 2-Morpholinoethanol 4-Methylmorpholine (B44366)
CAS Number 14890-74-5 guidechem.com 622-40-2 nih.gov 109-02-4 chemicalbook.com
Molecular Formula C₇H₁₅NO₂ guidechem.com C₆H₁₃NO₂ nih.gov C₅H₁₁NO chemicalbook.com
Molecular Weight 145.20 g/mol guidechem.com 131.17 g/mol nih.gov 101.15 g/mol chemicalbook.com
¹H NMR Data not available in searched sources Data available in spectral databases Data available in spectral databases
¹³C NMR Data not available in searched sources Data available in spectral databases chemicalbook.com Data available in spectral databases chemicalbook.com
Mass Spectrum (m/z) Data not available in searched sources Top Peak: 100 nih.gov Data available in spectral databases

Data for this compound is based on supplier information. Data for related compounds is for comparative purposes.

Exploration of Unconventional Chemical Transformations and Derivatizations of the Compound

The functional groups present in this compound—the tertiary amine, the ether, and the primary alcohol—offer multiple sites for chemical modification. While standard derivatizations are common, the exploration of unconventional transformations could unlock novel applications for this molecule.

The primary alcohol can be a starting point for a variety of reactions beyond simple esterification or etherification. For example, it could undergo oxidative coupling reactions with other molecules. rsc.org The development of new methodologies for the functionalization of morpholin-2-ones through oxidative imidation reactions suggests that similar oxidative C-H functionalization strategies could potentially be applied to the morpholine ring of this compound. mdpi.com

Furthermore, the ring-opening of the morpholine structure, while a more drastic transformation, could lead to interesting linear amino ether derivatives. Syntheses of substituted morpholines via the ring opening of 2-tosyl-1,2-oxazetidine demonstrate the utility of ring-opening strategies in accessing morpholine congeners. acs.org While not a direct transformation of the target compound, it points to the chemical accessibility of the morpholine core.

Unconventional reactions could also involve the use of the entire molecule as a ligand or a phase-transfer catalyst, leveraging the combination of its polar and non-polar features. The synthesis of novel cyclotriphosphazene (B1200923) derivatives using 4-(2-aminoethyl)morpholine (B49859) showcases how the morpholine moiety can be appended to inorganic scaffolds, suggesting that this compound could be used to create novel hybrid organic-inorganic materials. dergipark.org.tr

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing 2-(2-Methylmorpholin-4-yl)ethan-1-ol under anhydrous conditions?

  • Answer : A common approach involves alkylation of morpholine derivatives. For example, in a 50 mL round-bottom flask, 1-(2-chloroethyl)morpholine·HCl can react with a hydroxyl-containing precursor (e.g., 2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromene) in dry acetone with dry K₂CO₃ as a base under reflux (60–70°C, 8 h). Post-reaction workup includes extraction with ethyl acetate and water, followed by purification via rotary evaporation and TLC monitoring (methanol:DCM, 4:6) . Alternative methods may employ Fe-phthalocyanine catalysts for regioselective alcohol synthesis from alkynes under aerobic conditions .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Answer : TLC (methanol:DCM, 4:6) is used for reaction monitoring, while GC and ¹H NMR (400 MHz, CDCl₃) confirm purity and structural assignments. For example, ¹H NMR peaks for analogous alcohols (e.g., 1-(p-tolyl)ethan-1-ol) include δ 4.75 (q, J = 6.45 Hz, -CH₂OH) and δ 1.44 (d, J = 6.3 Hz, -CH₃) . Mass spectrometry or IR spectroscopy can further validate functional groups like hydroxyl and morpholine moieties.

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst, temperature) influence the regioselectivity of this compound synthesis?

  • Answer :

  • Solvent : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution rates by stabilizing intermediates, as seen in morpholine alkylation reactions .
  • Catalyst : Iron phthalocyanine (FePC) enables anti-Markovnikov alcohol synthesis from alkynes via aerobic hydration, contrasting with acid-catalyzed Markovnikov addition .
  • Temperature : Elevated temperatures (60–70°C) accelerate alkylation but may promote side reactions (e.g., oxidation) if not controlled .
    • Data Comparison :
MethodYield (%)SelectivityConditionsRef.
K₂CO₃/acetone reflux60–70Markovnikov60–70°C, 8 h
FePC/ethanol, aerobic67.8Anti-MarkovnikovRT, 6–24 h

Q. What analytical challenges arise in characterizing stereochemical or tautomeric forms of this compound?

  • Answer : Morpholine rings can adopt chair or boat conformations, influencing reactivity and spectral data. Advanced techniques include:

  • Dynamic NMR : Resolves conformational exchange processes in morpholine derivatives .
  • X-ray crystallography : Used to confirm the tetrahedral coordination of Fe(II) in analogous catalytic systems .
  • Computational modeling : DFT calculations predict stable conformers and verify experimental NMR/IR data .

Q. How can contradictory data on reaction yields or byproduct formation be resolved in scaled-up syntheses?

  • Answer : Discrepancies often stem from oxygen sensitivity (e.g., Fe(II) → Fe(III) oxidation) or trace moisture in anhydrous conditions . Mitigation strategies:

  • Inert atmosphere : Use N₂/Ar to prevent catalyst deactivation.
  • Process optimization : Adjust stoichiometry (e.g., excess K₂CO₃ to drive alkylation) .
  • Byproduct analysis : LC-MS identifies impurities like morpholine N-oxides or dimeric side products .

Q. What role does this compound play in medicinal chemistry or drug discovery?

  • Answer : The morpholine-ethanol scaffold is a key intermediate in pharmaceuticals, such as hydroxychloroquine (HCQ), where it participates in C-N bond-forming reactions with quinoline derivatives . Recent studies also explore its utility in glutaminase inhibitors for anticancer therapeutics, where structural analogs (e.g., 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol) show allosteric inhibition of GLS1 .

Methodological Recommendations

  • Synthesis : Prioritize FePC-catalyzed methods for anti-Markovnikov selectivity or anhydrous alkylation for Markovnikov products .
  • Characterization : Combine NMR (¹H/¹³C), GC-MS, and X-ray crystallography for unambiguous structural assignment .
  • Applications : Explore functionalization at the hydroxyl group (e.g., esterification, sulfonation) to enhance bioactivity or solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.